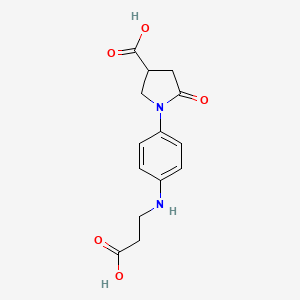1-(4-((2-Carboxyethyl)amino)phenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 834894-47-2
Cat. No.: VC19000454
Molecular Formula: C14H16N2O5
Molecular Weight: 292.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 834894-47-2 |
|---|---|
| Molecular Formula | C14H16N2O5 |
| Molecular Weight | 292.29 g/mol |
| IUPAC Name | 1-[4-(2-carboxyethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H16N2O5/c17-12-7-9(14(20)21)8-16(12)11-3-1-10(2-4-11)15-6-5-13(18)19/h1-4,9,15H,5-8H2,(H,18,19)(H,20,21) |
| Standard InChI Key | RHQUIEWDWQQLSR-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)NCCC(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrrolidinone ring (5-oxopyrrolidine) fused to a carboxylic acid group at position 3 and a para-substituted phenyl group at position 1. The phenyl group is further functionalized with a 2-carboxyethylamino moiety, introducing both hydrophilic (carboxylic acid) and flexible (ethylamino) regions . Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-(2-carboxyethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
| Molecular Formula | C₁₄H₁₆N₂O₅ |
| Molecular Weight | 292.29 g/mol |
| CAS Registry Number | 834894-47-2 |
| SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)NCCC(=O)O)C(=O)O |
The presence of two carboxylic acid groups (pKa ~2–3 and ~4–5) and an aromatic amine (pKa ~4–5) confers pH-dependent solubility, with increased solubility in alkaline conditions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1-(4-((2-Carboxyethyl)amino)phenyl)-5-oxopyrrolidine-3-carboxylic acid likely involves multi-step reactions, as inferred from analogous compounds :
-
Cyclization: Reaction of itaconic acid with 4-((2-carboxyethyl)amino)aniline under reflux in aqueous or polar aprotic solvents (e.g., DMF) to form the pyrrolidinone ring.
-
Functionalization: Introduction of the carboxyethylamino group via nucleophilic substitution or reductive amination.
Example Protocol (adapted from ):
-
Step 1: Itaconic acid (0.75 mol) and 4-((2-carboxyethyl)amino)aniline (0.5 mol) are refluxed in water for 24 hours.
-
Step 2: The intermediate is purified via recrystallization from NaOH/HCl solutions, yielding the crude product.
-
Yield: ~50–70% (estimated based on analogous syntheses).
Industrial-Scale Considerations
Industrial production may employ continuous-flow reactors to enhance efficiency. Key parameters include:
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Temperature | 100–120°C | Higher temperatures accelerate cyclization but risk decomposition. |
| Catalyst | H₂SO₄ or Pd/C | Acid catalysts improve esterification; metal catalysts aid hydrogenation. |
| Solvent | Water/DMF (3:1) | Balances solubility and reaction kinetics. |
Biological Activity and Mechanisms
| Compound | DPPH Scavenging (%) | Reducing Power (OD at 700 nm) |
|---|---|---|
| 1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 88.6 | 1.675 |
| Ascorbic Acid (Control) | 58.4 | 1.149 |
Proposed Mechanism: The carboxylic acid groups chelate free radicals, while the aromatic system stabilizes electron-deficient intermediates .
Enzyme Inhibition
Pyrrolidine derivatives are known inhibitors of metalloproteases and kinases. The carboxyethylamino group may coordinate to metal ions in enzyme active sites, as seen in matrix metalloproteinase (MMP) inhibitors .
Applications in Scientific Research
Medicinal Chemistry
-
Drug Design: The compound’s bifunctional carboxylic acid groups make it a candidate for designing dual-acting inhibitors (e.g., targeting both COX-2 and 5-LOX in inflammation) .
-
Prodrug Development: Esterification of the carboxylic acids could enhance bioavailability.
Material Science
-
Coordination Polymers: The carboxylic acid and amine groups enable the formation of metal-organic frameworks (MOFs) with potential catalytic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume